molecular formula C15H22O2 B135416 Octyl benzoate CAS No. 94-50-8

Octyl benzoate

Cat. No. B135416
CAS RN: 94-50-8
M. Wt: 234.33 g/mol
InChI Key: VECVSKFWRQYTAL-UHFFFAOYSA-N
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Description

Octyl benzoate, also known as Benzoic acid, octyl ester, is a chemical compound with the molecular formula C15H22O2 . It has an average mass of 234.334 Da and a Monoisotopic mass of 234.161987 Da .


Synthesis Analysis

Octyl benzoate can be synthesized using enzymatic esterification in solvent-free systems . This process involves lipases of different origins, immobilization methods, carriers, and reaction solvents . The reaction parameters, including temperature, moisture level, shaking speed, and enzyme dose, are subsequently investigated and optimized .


Molecular Structure Analysis

The molecular structure of Octyl benzoate consists of a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond .


Chemical Reactions Analysis

Octyl benzoate, like other esters, is formed by the reaction of a carboxylic acid with an alcohol . This reaction, known as esterification, occurs in the presence of an acid catalyst .


Physical And Chemical Properties Analysis

Octyl benzoate has a density of 1.0±0.1 g/cm3, a boiling point of 320.7±10.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 56.2±3.0 kJ/mol, a flash point of 135.2±6.5 °C, and an index of refraction of 1.492 .

Scientific Research Applications

Environmental and Reproductive Toxicology

  • Octylphenol, a related compound to octyl benzoate, has been studied for its effects on male reproductive systems in different rat strains. It has been found to affect hormone levels and organ weights, indicating its potential as an endocrine disruptor (Hossaini et al., 2003).

Chemistry and Materials Science

  • Spirocyclopropane derivatives, which include compounds like octyl benzoate, have been investigated for their role in protecting mild steel from corrosion in acidic environments. This highlights their potential application in industrial corrosion inhibition (Chafiq et al., 2020).
  • Research into chain-growth polycondensation has utilized phenyl 4-(4-octyloxybenzylamino)benzoate, showing the synthesis of well-defined aromatic polyamides. This indicates its use in developing new polymeric materials (Yokozawa et al., 2002).

Catalysis and Chemical Reactions

  • Supported gold catalysts have been used for the oxidation of primary alcohols like octan-1-ol to aldehydes, where octyl benzoate can be a product. This research is significant in the field of green chemistry and catalysis (Enache et al., 2005).

Plant Biochemistry

  • The activity of glycosyltransferases towards benzoates, which includes compounds like octyl benzoate, has been studied in Arabidopsis. This research is crucial for understanding plant metabolism and biotransformation processes (Lim et al., 2002).

Organic Chemistry

  • In a study on the cleavage of ether bonds, ethers were reacted with acid chlorides and metal halides, producing esters like octyl benzoate. This research contributes to the field of synthetic organic chemistry (Guo et al., 2001).

Safety And Hazards

When handling Octyl benzoate, it’s important to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

octyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECVSKFWRQYTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059103
Record name Benzoic acid, octyl ester
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Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl benzoate

CAS RN

94-50-8
Record name Octyl benzoate
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Record name Octyl benzoate
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Record name Octyl benzoate
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Record name Benzoic acid, octyl ester
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Record name Benzoic acid, octyl ester
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Record name Octyl benzoate
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Record name OCTYL BENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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